![molecular formula C20H22N4O2S B5514770 2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)

2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis approaches for derivatives of tetrahydroisoquinoline, which share core structural similarities with the compound , involve multiple steps, including condensation and cyclization reactions. For example, compounds like 3-acetyl[1,2,4]triazolo[3,4-a]isoquinolines are prepared using chitosan as a catalyst, showcasing the methodology for synthesizing complex heterocyclic systems (Hassaneen et al., 2011). Such methods typically involve the use of heterogeneous catalysts under microwave irradiation, which may parallel the synthesis route for the compound of interest.

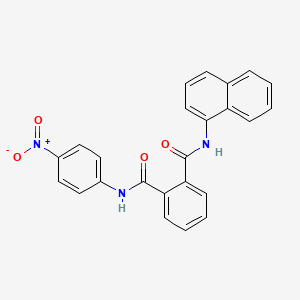

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. Crystal structure determination via X-ray single-crystal diffraction is common, revealing features such as hydrogen bonding and the geometry of complex heterocyclic systems (Sokol et al., 2003). These studies provide insight into the three-dimensional arrangement and intermolecular interactions present in similar isoquinoline derivatives.

Chemical Reactions and Properties

Isoquinoline derivatives exhibit a range of chemical behaviors depending on their functional groups. The reactions can include nucleophilic substitutions, electrophilic additions, and cyclization processes. The compound's reactivity can be influenced by the presence of the furan and triazole rings, which are common sites for chemical transformations. The synthesis and reactions of related compounds, such as 3,3-dialkyl-1-(2-furyl)-3,4-dihydroisoquinolines, demonstrate typical chemical properties and reactions that may be relevant to our compound (Mikhailovskii et al., 2013).

科学的研究の応用

Herbicide Antidote Properties

Haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds, which include the specified chemical, have been identified as effective antidotes for thiocarbamate, triazine-type, and acetamide herbicides. These compounds are particularly useful in protecting crops like corn from the harmful effects of certain herbicides (Cacm Staff, 2009).

Antibacterial Activity

Research has shown that derivatives of triazolo[3,4-a]isoquinolines exhibit significant antibacterial properties. A study utilizing chitosan as a catalyst under microwave irradiation synthesized 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines and demonstrated their antibacterial effects (H. Hassaneen et al., 2011).

Antimicrobial Applications

5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline and its derivatives, which are structurally similar to the specified compound, have shown promising results in antimicrobial activities. The synthesis of these compounds and their potential in addressing microbial infections were explored in a study (Shawkat A. Abdel-Mohsen, 2003).

Synthesis and Structure Studies

The synthesis and structural analysis of iron(III) chloride complex with related compounds have been conducted. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals (V. I. Sokol et al., 2003).

Synthesis Techniques

Research on the synthesis of similar compounds, such as 1-methyleneisoquinolines, has been reported. These studies contribute to the understanding of the chemical synthesis process and potential applications of the resulting compounds in various fields, including medicinal chemistry (Tomas Opsomer et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-14(2)24-19(17-8-5-11-26-17)21-22-20(24)27-13-18(25)23-10-9-15-6-3-4-7-16(15)12-23/h3-8,11,14H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSHVOTYTKNNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)

![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)